N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline
Description
This compound is a fluorinated aniline derivative with a branched alkyl substituent (2,2-dimethylpropyl, or neopentyl group).
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-7-10(5-6-11(9)13)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
YCDRHVJEIIJNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amino group with 2,2-dimethylpropyl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated products.
Scientific Research Applications
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline involves its interaction with specific molecular targets. The fluoro and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The 2,2-dimethylpropyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
(a) Structural Analogues in the Evidence
The evidence includes:
- 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline (): Differs in substituents (iodo vs. fluoro, phenoxypropyl vs. neopentyl) and lacks a methyl group on the aromatic ring.
- N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline (): Shares a branched alkyl chain but includes a dimethylamino group and lacks fluorine. No reactivity or physical property data are provided .
- N-[2-(4-Methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine (): Contains a methoxy group and a tetrahydro-2H-pyran ring, diverging significantly from the target compound’s fluorinated aniline core .
(b) Hypothetical Comparison Based on Substituent Effects
Key Observations :
- Fluorine’s strong electron-withdrawing nature may reduce aromatic reactivity compared to iodo or dimethylamino substituents.
- The neopentyl group’s steric hindrance could impede nucleophilic substitution reactions relative to smaller alkyl chains.
Recommendations :
- Explore cross-coupling reactions (e.g., Buchwald-Hartwig amination) for neopentyl group installation.
- Conduct comparative HPLC or NMR studies with analogues in –3 to assess substituent effects on polarity and conformation.
Biological Activity
N-(2,2-dimethylpropyl)-4-fluoro-3-methylaniline is an organic compound classified as an aniline derivative. Its unique structural features, including a fluoro group at the para position and a bulky 2,2-dimethylpropyl group attached to the nitrogen atom, influence its biological activity. This article reviews the biological activity of this compound based on available research findings, highlighting its potential pharmacological applications.
Structural Characteristics
The molecular formula of this compound is C12H18FN, with a molecular weight of approximately 195.28 g/mol. The presence of the fluoro and methyl groups can enhance its binding affinity to various molecular targets, potentially affecting its pharmacological properties.
1. Enzyme Interaction
Research indicates that compounds with similar structural features may interact with various enzymes and receptors. For instance, fluorinated anilines have been shown to exhibit significant enzyme inhibition properties, particularly against histone deacetylases (HDACs), which play critical roles in cancer biology . The bulky alkyl substituent may also influence the selectivity and affinity of the compound towards specific enzymes.
2. Antiproliferative Activity
Although direct studies on this compound are scarce, related compounds have demonstrated antiproliferative effects against cancer cell lines. For example, fluorinated derivatives have shown IC50 values indicating potent inhibitory effects on tumor cell growth. For instance, a related compound exhibited an IC50 value of 1.30 μM against HepG2 cells . This suggests that this compound may possess similar anticancer properties.
3. Binding Affinity Studies
Studies on structurally similar compounds suggest that the presence of a fluoro group can enhance binding affinity to certain receptors. For example, fluorinated anilines have been evaluated for their binding affinities to adenosine receptors, with some derivatives showing significant selectivity and efficacy in modulating receptor activity . Such findings imply that this compound could also exhibit selective binding properties.
Case Study 1: In Vitro Studies
In vitro studies using related compounds have demonstrated their ability to inhibit specific cancer cell lines effectively. For example:
- Compound : N-(4-bromobenzyl)-4-fluoroaniline
- IC50 : 0.95 μM against MCF-7 breast cancer cells
- Mechanism : Induction of apoptosis via caspase activation
These findings highlight the potential for this compound to exhibit similar mechanisms of action.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis of various fluorinated anilines revealed that modifications at the para position significantly affect biological activity. Compounds with larger alkyl groups showed improved selectivity towards HDAC inhibition compared to their smaller counterparts . This suggests that this compound's bulky substituent may enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
